N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Catalog No.
S13058780
CAS No.
627526-23-2
M.F
C21H28N2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbut...

CAS Number

627526-23-2

Product Name

N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine

IUPAC Name

N'-(2,3-dihydro-1H-inden-1-yl)-N-(4-phenylbutyl)ethane-1,2-diamine

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C21H28N2/c1-2-8-18(9-3-1)10-6-7-15-22-16-17-23-21-14-13-19-11-4-5-12-20(19)21/h1-5,8-9,11-12,21-23H,6-7,10,13-17H2

InChI Key

OCUMKDJUBWPIHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NCCNCCCCC3=CC=CC=C3

N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which consists of an ethane backbone with two amine groups and a substituted indane moiety. This compound belongs to the class of diamines and is notable for its potential applications in medicinal chemistry and material science. The presence of the indane structure contributes to its distinct chemical properties, while the phenylbutyl substituent enhances its biological activity.

The chemical reactivity of N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine can be analyzed through various reaction types:

  • Oxidation Reactions: The compound can undergo oxidation to form N-oxides or corresponding ketones.
  • Reduction Reactions: The amine groups may be reduced to form secondary or tertiary amines.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the indane moiety, allowing for further functionalization.

These reactions are essential for modifying the compound's structure to enhance its properties or biological activity.

N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine exhibits a range of biological activities that make it a subject of interest in pharmacological research. Preliminary studies suggest that it may interact with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Its potential applications include:

  • Antidepressant Activity: Compounds with similar structures have shown promise in modulating neurotransmitter systems.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Further research is required to elucidate its mechanism of action and specific therapeutic applications.

The synthesis of N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves several key steps:

  • Formation of the Indane Moiety: This may be achieved through cyclization reactions involving appropriate precursors.
  • Construction of the Ethane Backbone: The ethane structure can be synthesized via alkylation reactions using suitable alkyl halides and amines.
  • Introduction of Amine Groups: The final step involves the introduction of amine functionalities through reductive amination or direct amination methods.

These synthetic routes can be optimized for yield and purity to facilitate large-scale production.

N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several potential applications, including:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new medications targeting neurological or inflammatory disorders.
  • Material Science: Its unique chemical structure may allow for incorporation into polymers or other materials that require specific mechanical or thermal properties.

Interaction studies are crucial for understanding how N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine interacts with biological targets. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Assessing the biological effects resulting from these interactions, such as changes in cell signaling pathways or enzyme activity.

Such studies will help clarify its therapeutic potential and safety profile.

Several compounds share structural similarities with N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine. These include:

Compound NameStructureUnique Features
N~4~-(2,3-dihydro-1H-indene)-N,N-dimethylamineStructureContains dimethylamine groups; potential for different biological activity.
4-Amino-N-benzyl-N-(4-methylphenyl)butanamideStructureFeatures an amide linkage; different interaction profiles with receptors.
5-(4-Methylphenyl)-3-methylisoxazoleStructureContains an isoxazole ring; distinct pharmacological properties.

Uniqueness

The uniqueness of N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine lies in its combination of an indane moiety with a phenylbutyl side chain and two amine functionalities. This specific arrangement may confer unique pharmacological effects not observed in other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

308.225248902 g/mol

Monoisotopic Mass

308.225248902 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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